5-(m-Bromobenzyl)-3-methylhydantoin
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Overview
Description
5-(m-Bromobenzyl)-3-methylhydantoin is an organic compound that belongs to the hydantoin family. Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. The presence of the bromobenzyl group in this compound adds unique chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Bromobenzyl)-3-methylhydantoin typically involves the reaction of m-bromobenzyl bromide with 3-methylhydantoin. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(m-Bromobenzyl)-3-methylhydantoin undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products Formed
Oxidation: m-Bromobenzaldehyde or m-bromobenzoic acid.
Reduction: m-Bromobenzyl alcohol.
Substitution: m-Aminobenzyl, m-thiobenzyl, or m-alkoxybenzyl derivatives.
Scientific Research Applications
5-(m-Bromobenzyl)-3-methylhydantoin has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(m-Bromobenzyl)-3-methylhydantoin involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydantoin ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar structure but lacks the hydantoin ring.
3-Bromobenzyl alcohol: Similar bromobenzyl group but different functional group.
3-Methylhydantoin: Contains the hydantoin ring but lacks the bromobenzyl group.
Uniqueness
5-(m-Bromobenzyl)-3-methylhydantoin is unique due to the combination of the bromobenzyl group and the hydantoin ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
76605-44-2 |
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Molecular Formula |
C11H11BrN2O2 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
5-[(3-bromophenyl)methyl]-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H11BrN2O2/c1-14-10(15)9(13-11(14)16)6-7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3,(H,13,16) |
InChI Key |
XTYKDPQNBIPJHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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